4-ethyl-3-methyl-1H-quinolin-2-one
Description
4-Ethyl-3-methyl-1H-quinolin-2-one is a quinolinone derivative characterized by a bicyclic aromatic system with ethyl and methyl substituents at positions 3 and 4, respectively. For example, 4-hydroxyquinolin-2-ones are synthesized via refluxing aldehydes with guanidine derivatives , while triazolyl-substituted analogues are generated through click chemistry . The ethyl and methyl groups in the target compound likely influence its lipophilicity, steric profile, and electronic properties, distinguishing it from other derivatives.
Properties
CAS No. |
5659-21-2 |
|---|---|
Molecular Formula |
C12H13NO |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
4-ethyl-3-methyl-1H-quinolin-2-one |
InChI |
InChI=1S/C12H13NO/c1-3-9-8(2)12(14)13-11-7-5-4-6-10(9)11/h4-7H,3H2,1-2H3,(H,13,14) |
InChI Key |
DPQWYGQESFSVBM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=O)NC2=CC=CC=C21)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-3-methyl-1H-quinolin-2-one can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-aminobenzophenone with ethyl acetoacetate in the presence of a base such as sodium ethoxide can yield the desired quinolin-2-one derivative . Another method involves the use of quinoline N-oxides as starting materials, which can be converted to quinolin-2-ones through photocatalytic reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-ethyl-3-methyl-1H-quinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-2,4-dione derivatives.
Reduction: Reduction reactions can convert quinolin-2-ones to their corresponding dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinolin-2-ones, dihydroquinolines, and quinolin-2,4-diones .
Scientific Research Applications
4-ethyl-3-methyl-1H-quinolin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-ethyl-3-methyl-1H-quinolin-2-one involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Substituent-Driven Physicochemical Properties
Key Observations :
- Electron-Donating vs. Withdrawing Groups : The ethyl and methyl groups in the target compound contrast with nitro or halogen substituents , which alter electronic distribution and reactivity.
- Lipophilicity : Chlorine and alkyl groups (ethyl/methyl) enhance lipid solubility, whereas hydroxyl or triazolyl groups improve aqueous solubility.
Spectral and Crystallographic Comparisons
- NMR Signatures :
- Crystallography: Chlorinated derivatives (e.g., ) exhibit planar quinoline rings with dihedral angles <5°, while hydroxyethyl-substituted analogues show intermolecular H-bonding .
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